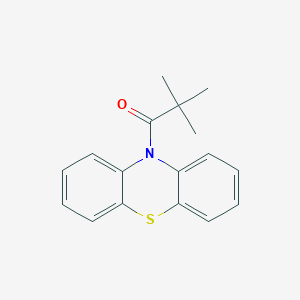
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a phenothiazine core and a propanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method includes the reaction of 10H-phenothiazine with 2,2-dimethylpropanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
科学的研究の応用
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Promethazine: Another phenothiazine derivative used primarily as an antihistamine and antiemetic.
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities to 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
81225-65-2 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC名 |
2,2-dimethyl-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C17H17NOS/c1-17(2,3)16(19)18-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)18/h4-11H,1-3H3 |
InChIキー |
KWIABAWBDXVIQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


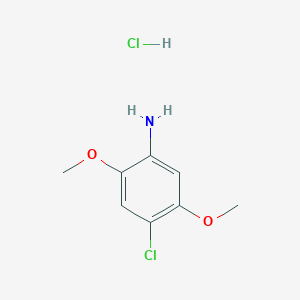



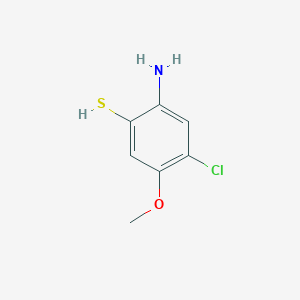
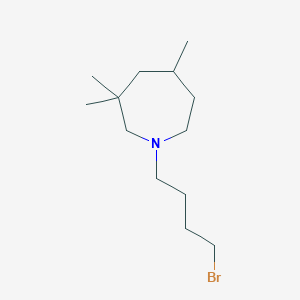
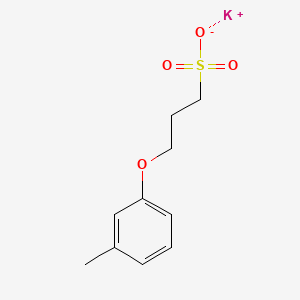
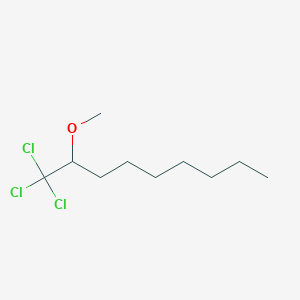

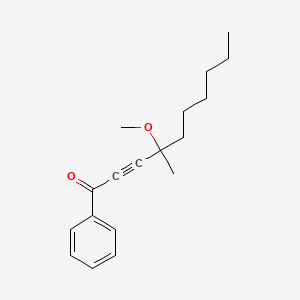
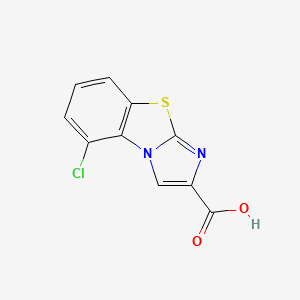
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
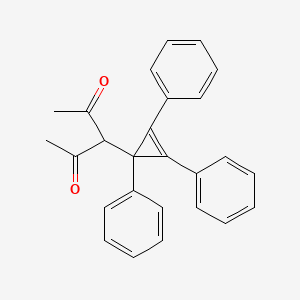
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
